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Introduction

The intermetallic compound NdzNiz, a member of the rare-earth nickel alloy family, has
garnered significant interest for its intriguing magnetic properties and potential applications in
hydrogen storage and catalysis. Understanding its fundamental electronic structure is
paramount to unlocking its full potential and designing novel materials with tailored
functionalities. This technical guide provides a comprehensive overview of the electronic
structure of Ndz2Niz, synthesized from first-principles theoretical studies and contextualized with
experimental findings on related compounds. Due to the limited availability of dedicated first-
principles studies on NdzNi~ in the published literature, this guide leverages data from
isostructural and chemically similar RzNiz compounds (where R is a rare-earth element) to
construct a robust and informative model of its electronic properties.

Crystal Structure

NdzNi7 can crystallize in two primary polymorphic forms: the hexagonal CezNiz-type structure
(space group P6s/mmc) and the rhombohedral Gd2Co7-type structure (space group R-3m)[1]
[2]. The specific phase is dependent on temperature and the presence of alloying elements.
For lighter rare-earth elements like Neodymium (Nd), the hexagonal CezNi7-type structure is
commonly observed at lower temperatures[3]. This structure is characterized by a layered
arrangement of atoms, which gives rise to anisotropic electronic and magnetic properties.
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Table 1: Crystallographic Data for Hexagonal Ndz=Ni7 (CezNi7-type)

Parameter Value Reference
Crystal System Hexagonal [3]
Space Group P63/mmc (No. 194) [2]
a ~5.0A [4]
c ~24.4 A [4]

Note: Lattice parameters are approximate and can vary with synthesis conditions and
stoichiometry.

Theoretical Methodology: First-Principles
Calculations

The electronic structure of Ndz2Niz and related intermetallic compounds is typically investigated
using first-principles calculations based on Density Functional Theory (DFT). This powerful
computational approach allows for the accurate prediction of ground-state electronic properties
without relying on empirical parameters.

Experimental Protocols: A Typical DFT Workflow

A standard DFT protocol for calculating the electronic structure of a crystalline solid like NdzNi-
involves the following key steps:

 Structural Optimization: The initial crystal structure, based on experimental data, is optimized
to find the lowest energy configuration. This involves relaxing the atomic positions and the
lattice parameters until the forces on the atoms and the stress on the unit cell are minimized.

o Self-Consistent Field (SCF) Calculation: An iterative process is employed to solve the Kohn-
Sham equations, which describe the behavior of electrons in the material. This step
determines the ground-state electron density and the effective potential.

o Electronic Structure Analysis: Once the self-consistent solution is achieved, the electronic
band structure and the density of states (DOS) are calculated. The band structure reveals
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the allowed energy levels for electrons as a function of their momentum in the crystal, while
the DOS provides the number of available electronic states at each energy level.

o Property Calculation: Based on the electronic structure, various properties such as magnetic
moments, cohesive energies, and charge distributions can be computed.

For systems containing rare-earth elements like Nd with strongly correlated f-electrons,
standard DFT approximations like the Generalized Gradient Approximation (GGA) may not be
sufficient. In such cases, more advanced methods like DFT+U (where U is a Hubbard-like term
that accounts for on-site Coulomb interactions) are often employed to provide a more accurate
description of the localized f-electron states.
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A simplified workflow for first-principles electronic structure calculations.
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Electronic Structure of Ndz2Ni7

Based on studies of isostructural Rz2Niz compounds, the electronic structure of NdzNi7 is
expected to be metallic, with a significant density of states at the Fermi level (EF).
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Density of States (DOS)

The total and site-projected DOS provide insight into the contributions of different elements and

orbitals to the electronic structure.

o Near the Fermi Level: A prominent feature in the DOS of R2Niz compounds is a sharp and
narrow peak originating primarily from the Nickel (Ni) 3d orbitals. This high density of states
at the Fermi level is a key indicator of magnetic instability and is responsible for the weak
itinerant magnetism observed in this class of materials.

e Neodymium Contribution: The Nd f-states are typically located away from the Fermi level,
although their hybridization with the Ni d-states can influence the overall electronic and
magnetic properties. The Nd d-states also contribute to the states around the Fermi level.

» Bonding: The hybridization between Ni 3d, Nd 5d, and Nd 6s states contributes to the
metallic bonding and cohesion of the compound.

Schematic Density of States (DOS)

Density of States Energy EF Ni 3d states Nd states

Click to download full resolution via product page

A schematic representation of the Density of States for NdzNi-.

Band Structure

The electronic band structure along high-symmetry directions in the Brillouin zone would reveal
several bands crossing the Fermi level, confirming the metallic nature of Nd2Ni-. The flat
bands, particularly those with strong Ni 3d character, correspond to the sharp peaks observed
in the DOS and are crucial for the magnetic properties.

Magnetic Properties

First-principles calculations for related RzNiz compounds indicate that the magnetic moments
are primarily localized on the Ni atoms, giving rise to weak itinerant ferromagnetism or
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antiferromagnetism. The magnetic ordering is a direct consequence of the high density of
states at the Fermi level, which satisfies the Stoner criterion for ferromagnetism.

Table 2: Calculated and Experimental Magnetic Properties of Nd-Ni Compounds

Calculated Experimental
Compound Property Reference
Value Value
) Magnetic
NdNis ~5.6 55
Moment (uB/f.u.)
. Magnetic
NdzNii7 ~22.8 21.7
Moment (uB/f.u.)
) Nd Magnetic
Nd-Nis - 2.00-2.09 [1]

Moment (uUB)

Note: Data for NdzNiz from a dedicated first-principles study is not readily available. The table
presents data for other Nd-Ni compounds to provide context.

Conclusion

The electronic structure of NdzNiv, as inferred from first-principles studies of isostructural
compounds, is characterized by its metallic nature with a high density of Ni 3d states at the
Fermi level. This key feature governs its magnetic properties, leading to weak itinerant
magnetism. A detailed understanding of this electronic landscape is crucial for the rational
design of NdzNiz-based materials for applications in areas such as hydrogen storage, catalysis,
and permanent magnets. Further dedicated theoretical and experimental investigations are
needed to fully elucidate the intricate details of the electronic band structure and its relationship
with the observed physical properties of this promising intermetallic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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